molecular formula C11H13N5O5 B12214356 2'-Deoxyadenosine-5'-carboxylic acid

2'-Deoxyadenosine-5'-carboxylic acid

Cat. No.: B12214356
M. Wt: 295.25 g/mol
InChI Key: MXVAUNDRCBRLND-UHFFFAOYSA-N
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Description

Significance of Modified Nucleosides and Nucleotides in Biochemistry and Molecular Biology

Modified nucleosides, which are structural analogues of the canonical nucleosides (adenosine, guanosine, cytidine, thymidine (B127349), and uridine), are pivotal in numerous biological processes and therapeutic strategies. bldpharm.com In nature, over 90 different modified nucleosides have been identified in various types of RNA, where they contribute to the structure and function of these molecules. nih.gov

In the laboratory and clinic, synthetic modified nucleosides are indispensable tools and drugs. Their mechanism of action often involves mimicking natural nucleosides to interact with cellular machinery. bldpharm.com Once inside a cell, they are typically phosphorylated to their active triphosphate form. bldpharm.com These nucleotide analogues can then compete with their natural counterparts, interfering with DNA or RNA synthesis. bldpharm.com This competitive inhibition is the basis for many antiviral and anticancer therapies, as these drugs can selectively halt the rapid replication of viral genomes or the proliferation of cancer cells. bldpharm.combiosynth.com Prominent examples include the anti-HIV drug Zidovudine (AZT) and the anticancer agent Gemcitabine (B846). bldpharm.combiosynth.com

Furthermore, the strategic inclusion of modified nucleosides, such as N1-methylpseudouridine, into synthetic messenger RNA (mRNA) has been a critical innovation. biosynth.comwikipedia.org This modification helps the mRNA evade the host's innate immune system, allowing for the efficient translation of the mRNA into a target protein, a technology famously employed in COVID-19 vaccines. wikipedia.org The ability to alter the nucleobase or the sugar ring of a nucleoside provides a powerful strategy to enhance biological activity, improve metabolic stability, and create novel therapeutic agents. biosynth.comfrontiersin.org

The Role of Carboxylic Acid Functionalities in Bioactive Molecules

The carboxylic acid group (-COOH) is a fundamental functional group in organic chemistry and plays a critical role in the function of many bioactive molecules. numberanalytics.comnih.gov Its prevalence in over 450 marketed drugs underscores its importance in medicinal chemistry. nih.govresearchgate.net The key to its utility lies in its physicochemical properties.

The carboxyl group is acidic and can donate a proton, existing as the negatively charged carboxylate ion (-COO⁻) at physiological pH. numberanalytics.com This charge enhances water solubility, a crucial property for drug administration and distribution in the body. researchgate.netresearchgate.net Furthermore, the carboxylic acid moiety is an excellent hydrogen bond donor and acceptor, enabling it to form strong and specific interactions with biological targets like enzymes and receptors. nih.govresearchgate.net These interactions are often critical for the binding affinity and specificity of a drug. researchgate.net

Overview of 2'-Deoxyadenosine (B1664071) Derivatives and Their Research Applications

2'-Deoxyadenosine is a purine (B94841) deoxynucleoside and a fundamental component of DNA. nmpharmtech.com As such, its derivatives are of significant interest in biomedical research because of their close relationship with cell signaling, metabolism, and various enzymatic reactions. nmpharmtech.com Modifications to the parent 2'-deoxyadenosine structure can lead to compounds with potent and specific biological activities.

Research has shown that both adenosine (B11128) and 2'-deoxyadenosine can inhibit the proliferation of epidermal keratinocytes, highlighting their role in regulating cell growth. nih.gov This inhibitory effect suggests potential applications for derivatives in diseases characterized by excessive cell proliferation. nih.gov

Current Research Landscape and Gaps Pertaining to 2'-Deoxyadenosine-5'-Carboxylic Acid

The current research landscape for this compound itself is notably sparse. While its constituent parts—the modified 2'-deoxyadenosine core and the 5'-carboxylic acid group—are well-understood and significant in their own rights, the specific combination has received little scientific attention. Publicly available information is largely limited to chemical supplier catalogs, which provide basic physicochemical data but lack in-depth biological studies. biosynth.comamerigoscientific.com

A significant research gap exists regarding the synthesis, chemical properties, and, most importantly, the biological activity of this compound. There is a clear opportunity to investigate its potential applications. For instance, a related compound, 2'-Deoxycytidine-5'-carboxylic acid, has been explored as an anticancer and antiviral agent. biosynth.com This suggests that this compound could exhibit similar properties, perhaps acting as an inhibitor of DNA polymerases or other enzymes involved in nucleic acid metabolism.

Furthermore, a 1973 study investigated the ethyl ester of adenosine-5'-carboxylic acid, showing its incorporation into the nucleic acids of mice and dogs, indicating that such derivatives can be metabolized and utilized by cellular pathways. nih.gov This historical finding provides a rationale for exploring whether this compound or its esters could be similarly incorporated into DNA, potentially acting as chain terminators or introducing structural perturbations. Future research should focus on the chemical synthesis of this compound, followed by comprehensive screening for its effects on cell proliferation, viral replication, and enzyme inhibition to fill the existing knowledge void.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 1-(6-Amino-9H-purin-9-yl)-1,2-dideoxy-β-D-erythro-pentofuranuronic acid biosynth.com
CAS Number 4603-70-7 biosynth.com
Molecular Formula C₁₀H₁₁N₅O₄ biosynth.com
Molecular Weight 265.23 g/mol biosynth.com
Canonical SMILES C1C(C(OC1N2C=NC3=C(N=CN=C32)N)C(=O)O)O biosynth.com

Table 2: Examples of Researched 2'-Deoxyadenosine Derivatives

Derivative NameModificationInvestigated Application/PropertyReference
8-(4-Trifluoromethoxy)benzylamino-2′-deoxyadenosineSubstitution at the 8-position of the adenine (B156593) baseRadiosensitization of tumor cells nih.gov
N-phenylcarbamoyl deoxyadenosine (B7792050)Modification on the exocyclic amine of the adenine baseConformational changes in DNA adducts researchgate.net
2-Hydroxy-2'-deoxyadenosine (an oxidative damage product)Oxidation of the adenine baseRecognition by pseudo-dC derivatives for detecting DNA damage researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N5O5

Molecular Weight

295.25 g/mol

IUPAC Name

2-[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid

InChI

InChI=1S/C11H13N5O5/c12-9-6-10(14-2-13-9)16(3-15-6)5-1-4(17)8(21-5)7(18)11(19)20/h2-5,7-8,17-18H,1H2,(H,19,20)(H2,12,13,14)

InChI Key

MXVAUNDRCBRLND-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)C(C(=O)O)O)O

Origin of Product

United States

Synthetic Methodologies for 2 Deoxyadenosine 5 Carboxylic Acid and Analogues

Chemical Derivatization Strategies at the 5'-Position of 2'-Deoxyadenosine (B1664071)

The 5'-hydroxyl group of the deoxyribose sugar is a primary site for chemical modification. Its accessibility and nucleophilic character make it an ideal target for introducing a variety of functional groups, including the carboxylic acid moiety. These modifications can be used to attach labels, alter solubility, or create new bioactive compounds without disrupting the Watson-Crick base-pairing face of the nucleoside. mdpi.com

Esterification of the 5'-hydroxyl group of 2'-deoxyadenosine with a carboxylic acid or its activated derivative is a fundamental strategy for creating 5'-esters. This reaction typically requires the protection of other reactive groups on the nucleoside, such as the N6-amino group of the adenine (B156593) base and the 3'-hydroxyl group, to ensure regioselectivity. The synthesis often proceeds by activating the carboxylic acid with a coupling agent or by converting it to a more reactive species like an acid chloride. For instance, the protection of the 5'-hydroxyl group can be achieved using dimethoxytrityl chloride (DMTr-Cl) in the presence of a base like pyridine. nih.gov While not forming a carboxylic acid at the 5'-position, this highlights a standard procedure for targeting this hydroxyl group for derivatization.

A direct and effective method for synthesizing 2'-Deoxyadenosine-5'-carboxylic acid is through the selective oxidation of the primary 5'-hydroxyl group of 2'-deoxyadenosine. This transformation converts the hydroxymethyl group (-CH₂OH) into a carboxylic acid group (-COOH). Such oxidative processes must be carefully controlled to avoid over-oxidation or degradation of the sensitive nucleoside structure. This approach has been successfully applied to other nucleosides, such as in the synthesis of 5-fluoro-2'-deoxyuridine-5'-carboxylic acid, indicating its viability for the deoxyadenosine (B7792050) scaffold as well. nih.gov The general scheme for this oxidation is summarized in the table below.

Table 1: Oxidative Synthesis of this compound

Starting Material Key Transformation Reagents (Examples) Product

Modern organic synthesis offers a variety of coupling reactions that can efficiently link a carboxylic acid to the 5'-hydroxyl group of 2'-deoxyadenosine. These reactions often employ specialized coupling reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), which are commonly used in peptide synthesis but are also effective for ester formation. biosynth.com These reagents activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the 5'-hydroxyl group. The reaction can be directed by the hydroxyl group itself, which can transiently interact with a catalyst to facilitate a regioselective bond formation. nih.gov

Synthesis of Nucleoside Carboxylic Acid Analogues with Diverse Carboxyl Positions

Beyond modification at the 5'-position, synthetic efforts have also focused on introducing carboxylic acid groups at other positions of the nucleoside, particularly on the purine (B94841) base. These analogues are instrumental in probing the structural and functional roles of nucleosides in biological systems.

A notable and unexpected synthetic route has been developed for creating 2'-deoxyadenosine analogues with a carboxylic acid at the C2 position of the adenine ring. researchgate.net This multi-step process begins with a C2-modified precursor and results in the desired 2-carboxy product during a subsequent phosphorylation step. researchgate.netresearchgate.net

The key steps of this synthetic pathway are:

Iodosulfonylation: An ethynyl (B1212043) group at the C2 position of a protected 2'-deoxyadenosine is reacted with a sulfonyl iodide (e.g., TsI) to yield an (E)-2-(β-iodovinyl)sulfone.

Hydrolysis: Acid-catalyzed hydrolysis of an intermediate β-sulfonylvinylamine (formed via nucleophilic substitution) provides a 2-(β-keto)sulfone derivative.

Unexpected Conversion: During the enzymatic or chemical conversion of the 2-(β-keto)sulfone nucleoside into its 5'-triphosphate form, an unforeseen rearrangement and oxidation occur, leading to the formation of the 2-carboxylic acid nucleotide. researchgate.net

This novel transformation provides a unique method for accessing C2-carboxylated deoxyadenosine nucleotides, which are valuable for studying DNA polymerase activity and for the site-specific incorporation of modified bases into DNA. researchgate.net

Table 2: Synthesis of 2-Carboxylic Acid Nucleotides of Deoxyadenosine

Precursor Intermediate Key Reaction Step Final Product

Synthesis of N-Carboxymethylated 2'-Deoxyadenosine Derivatives

The chemical synthesis of N-carboxymethylated 2'-deoxyadenosine derivatives, such as N6-carboxymethyl-2'-deoxyadenosine (N6-CMdA), has been reported as a crucial step for studying DNA lesions. nih.gov Humans are exposed to N-nitroso compounds (NOCs) which can be metabolically activated to form diazoacetate, a reactive species that carboxymethylates DNA nucleobases. nih.gov

The synthesis of N6-CMdA is a key development for investigating the biological consequences of this type of DNA damage. nih.gov Researchers have successfully reported the chemical synthesis of authentic N6-CMdA, which allowed for its confirmation in calf thymus DNA exposed to diazoacetate using liquid chromatography-ESI tandem MS. nih.gov Furthermore, the availability of synthetic N6-CMdA has enabled the preparation of oligodeoxyribonucleotides containing this specific lesion at a defined site. nih.gov These site-specifically modified oligonucleotides are invaluable tools for studying the effects of the lesion on DNA replication and repair. For instance, primer extension assays have shown that polymerases can misincorporate dAMP opposite the N6-CMdA lesion. nih.gov

Similarly, the synthesis of related compounds like N4-carboxymethyl-2'-deoxycytidine (N4-CMdC) has been achieved, providing further insight into the mutagenic potential of carboxymethylation damage. nih.gov

Preparation of Other Modified Nucleoside Carboxylic Acids

Beyond N-carboxymethylation, a variety of other nucleoside carboxylic acids have been synthesized, demonstrating the versatility of chemical methods in modifying nucleosides. These analogues often feature the carboxylic acid moiety at different positions of the sugar or as part of a modified base structure.

One notable example is the preparation of 3'-carboxymethyl-3'-deoxyadenosine derivatives. nih.gov These compounds were synthesized from 2'-O-TBDMS-3'-[(ethoxycarbonyl)methyl]-3'-deoxyadenosine through efficient procedures. nih.gov A key step in this synthesis involved a one-pot conversion of the starting material to its 5'-azido-5'-deoxy derivative, which was then further modified. nih.gov An efficient method for lactonization was also developed for these 3'-carboxymethyl derivatives. nih.gov

Another innovative approach involves the ring contraction of a pre-existing nucleoside to form a new heterocyclic system containing a carboxylic acid. For example, the treatment of 5-fluoro-2′,3′-O-isopropylideneuridine with aqueous sodium hydroxide (B78521) leads to a ring contraction, yielding an imidazolidine-4-carboxylic acid nucleoside derivative. mdpi.com The resulting carboxylic acid can be further derivatized to amides or hydroxamic acids. mdpi.com

The synthesis of carbocyclic nucleoside analogues, where the furanose ring is replaced by a carbocycle, often starts from a corresponding carboxylic acid. The synthesis of the carbocyclic analogue of (E)-5-(2-bromovinyl)-2′-deoxyuridine, for instance, began with a cyclopentanecarboxylic acid derivative which was converted into the carbocyclic uridine (B1682114) structure through a multi-step process. rsc.org A facile and more general method for preparing nucleoside-5'-carboxylic acids involves the direct oxidation of the primary 5'-hydroxyl group of the nucleoside. acs.org

General Synthetic Strategies for Modified Nucleosides and Nucleotides

The synthesis of modified nucleosides and nucleotides relies on a diverse toolkit of chemical and enzymatic strategies. nih.gov These approaches can be broadly categorized into the modification of intact nucleosides or the de novo construction of the nucleoside from modified sugar and nucleobase components. nih.gov

Chemical Synthesis:

Solid-Phase Synthesis: The phosphoramidite (B1245037) method is a cornerstone of modern nucleic acid chemistry, enabling the automated synthesis of oligonucleotides. nih.gov This strategy accommodates modified nucleosides through two primary routes:

Modified Monomer Approach: A modified nucleoside is first prepared and converted into a phosphoramidite building block, which is then incorporated into a growing oligonucleotide chain during solid-phase synthesis. nih.govumich.edu

Post-Synthetic Modification: A precursor oligonucleotide containing a reactive or "convertible" nucleoside is first synthesized. nih.govamerigoscientific.com This precursor unit, equipped with a good leaving group on the nucleobase, is then selectively derivatized in a subsequent chemical reaction after the oligonucleotide has been assembled. nih.govamerigoscientific.com

Glycosylation Reactions: A fundamental strategy involves the formation of the N-glycosidic bond between a modified sugar and a nucleobase. nih.govnih.gov Controlling the stereochemistry of this bond to obtain the desired anomer (α or β) is a critical challenge. nih.gov

Enzymatic Synthesis:

Enzymatic methods offer a powerful alternative to chemical synthesis, often providing high efficiency and stereoselectivity under mild reaction conditions. researchgate.net

Polymerase-Mediated Synthesis: DNA and RNA polymerases can incorporate modified nucleoside triphosphates into growing nucleic acid chains. researchgate.netyoutube.com This chemoenzymatic approach allows for the synthesis of long modified oligonucleotides and is particularly useful for introducing modifications that may not be compatible with the harsh conditions of solid-phase chemical synthesis. researchgate.netyoutube.com

Transglycosylation: Enzymes such as thymidine (B127349) phosphorylase and purine nucleoside phosphorylase can be used to "swap" the nucleobase of an existing nucleoside, providing access to a wide variety of modified 2'-deoxyribo- and ribonucleosides. umich.edunih.gov

These strategies can introduce modifications at virtually any position on the nucleoside, including the nucleobase, the sugar moiety (with the C2' position being a prominent site for enhancing metabolic stability), and the phosphodiester backbone. amerigoscientific.comnih.govbiosyn.com The choice of strategy depends on the specific modification, the desired final product (single nucleoside vs. oligonucleotide), and the required scale of the synthesis. youtube.com

Biological Relevance and Functional Implications of 2 Deoxyadenosine 5 Carboxylic Acid and Analogues

Role in DNA Integrity and Damage Mechanisms

The structural integrity of DNA is under constant threat from both endogenous and exogenous sources of damage. Oxidative stress, resulting from reactive oxygen species (ROS), is a primary cause of DNA lesions, which can range from base modifications to strand breaks. nih.gov

Oxidative damage to DNA can lead to the formation of various lesions, including single- and double-strand breaks and base alterations. youtube.com Reactive oxygen species, which can be by-products of normal metabolism, can attack the deoxyribose sugar backbone of DNA. nih.govmdpi.com This attack can induce strand cleavage, resulting in fragmented DNA. The termini of these fragments can be chemically altered. Specifically, the 5'-methyl group of a terminal deoxyribonucleotide can undergo oxidation to form a 5'-aldehyde, which can be further oxidized to a 5'-carboxylic acid terminus. This process represents a significant form of DNA damage that can block the action of DNA ligases and polymerases, thereby interfering with DNA repair and replication. The presence of such non-conventional termini necessitates specialized repair pathways to restore the normal 5'-phosphate and 3'-hydroxyl ends required for ligation. The base excision repair (BER) pathway is a major cellular defense mechanism against oxidative DNA damage, responsible for removing damaged bases and repairing the resulting strand breaks. nih.govnih.gov

UV-A radiation can indirectly damage DNA components through the action of photosensitizers, which are molecules that absorb light and transfer the energy to other molecules. rsc.orgpsu.edu Pterins, which are heterocyclic compounds found in various biological systems, can act as photosensitizers. rsc.orgpsu.eduacs.org When exposed to UV-A radiation, pterins can induce the oxidation of 2'-deoxyadenosine-5'-monophosphate (B52560) (dAMP), a building block of DNA. rsc.orgpsu.edu

Research into the photosensitization of dAMP by pterin (B48896) has shown that the reaction mechanism is highly dependent on environmental conditions such as pH. rsc.orgacs.org The process can occur via two main pathways:

Type I Mechanism: Involves an electron transfer from the DNA base to the excited photosensitizer. acs.orgnih.gov Studies on dAMP have shown that this is the predominant mechanism, particularly under acidic conditions. rsc.orgnih.gov This electron transfer results in the formation of a dAMP radical cation, which then undergoes further reactions to yield oxidation products. nih.gov

Type II Mechanism: Involves the transfer of energy from the excited photosensitizer to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), which then oxidizes the DNA base. acs.org While pterins do generate singlet oxygen upon UV-A excitation, studies have revealed that the reactivity of dAMP towards singlet oxygen is very low, making this a minor pathway for its degradation. rsc.orgpsu.edu

Analysis of the reaction products from pterin-photosensitized oxidation of dAMP has identified 8-oxo-7,8-dihydro-2′-deoxyadenosine-5′-monophosphate (8-oxo-dAMP) as a major product, which is a hallmark of the Type I electron transfer mechanism. rsc.orgpsu.edu Similar photosensitized oxidation has been observed with 2'-deoxyguanosine (B1662781) 5'-monophosphate (dGMP), where both Type I and Type II mechanisms can compete depending on the pH. acs.orgrsc.org

Table 1: Mechanisms in Photosensitized Oxidation of Deoxynucleotides

Mechanism Description Key Intermediate Primary Product (from dAMP)
Type I Electron transfer from the nucleobase to the excited photosensitizer. acs.orgnih.gov Nucleobase radical cation (dAMP•+). nih.gov 8-oxo-7,8-dihydro-2′-deoxyadenosine-5′-monophosphate (8-oxo-dAMP). rsc.orgpsu.edu
Type II Energy transfer from the excited photosensitizer to molecular oxygen. acs.org Singlet oxygen (¹O₂). acs.org Minor pathway for dAMP; more significant for other nucleobases like guanine. rsc.orgacs.org

Nucleoside Analogues in Modulation of Cellular Processes

Nucleoside analogues are synthetic compounds that mimic natural nucleosides and can be used to probe or modulate cellular functions. numberanalytics.comazolifesciences.com Modifications to the sugar, base, or phosphate-linking region can confer novel properties, leading to applications in targeted drug delivery, cell studies, and biotechnology. numberanalytics.com

One therapeutic strategy involves using nucleoside analogues as carriers for other active compounds. Researchers have synthesized 5'-esters of 2'-deoxyadenosine (B1664071) and its potent analogue, 2-chloro-2'-deoxyadenosine (cladribine), with cell-differentiating agents like phenylacetic acid and retinoic acid. nih.govbibliotekanauki.pl The rationale for creating these ester prodrugs is to achieve targeted delivery to specific cell types, such as lymphoid cells. nih.govbibliotekanauki.pl

The expectation is that these esters will be taken up by the target cells and then hydrolyzed by intracellular esterases, releasing the differentiating agent and the nucleoside or its analogue. nih.govbibliotekanauki.pl In the case of 2-chloro-2'-deoxyadenosine, its release and subsequent phosphorylation within the cell lead to the accumulation of a toxic metabolite, enhancing the therapeutic effect. nih.govnih.gov Studies have shown that the susceptibility of these esters to enzymatic hydrolysis is a critical prerequisite for their cytotoxic and differentiating activity in leukemic cell lines. nih.govbibliotekanauki.pl Esters of retinoic acid were found to be efficiently hydrolyzed by esterases in blood plasma and lymphocyte lysates, whereas phenylacetic acid esters were more resistant. nih.gov The combination of 2'-deoxyadenosine with 2'-deoxycoformycin (B8070352) (an adenosine (B11128) deaminase inhibitor) has also been shown to induce differentiation in human myeloid leukemia cells. nih.gov

Modified nucleosides are indispensable tools in molecular biology and biotechnology.

DNA Labeling: Nucleoside analogues are widely used to label newly synthesized DNA to study cell proliferation, division, and fate. nih.govnih.gov Analogues like 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) are incorporated into DNA during replication and can be detected using antibodies or "click chemistry," respectively. numberanalytics.comnih.gov This metabolic labeling provides a powerful method for tracking dividing cells in complex biological systems. nih.govresearchgate.net

Selection of Aptamers: Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity. pnas.orgjaptamers.co.uk The chemical diversity of natural nucleic acids is limited to four bases. To improve the binding capabilities and success rate of aptamer selection, a process known as Systematic Evolution of Ligands by EXponential enrichment (SELEX), libraries of modified nucleosides are used. pnas.orgnih.gov Introducing functional groups, such as amino-acid-like modifications on pyrimidine (B1678525) bases, enhances the chemical diversity of the aptamer library, leading to ligands with improved target recognition and nuclease resistance. pnas.org

Photoimmobilization: The same photosensitization principles that cause DNA damage can be harnessed for biotechnological applications. By incorporating photosensitive nucleoside analogues into DNA strands, it is possible to use light to create covalent linkages between the DNA and other molecules or surfaces. This process, known as photoimmobilization, is valuable for creating DNA microarrays and other bio-analytical tools.

Table 2: Examples of Modified Nucleosides and Their Applications

Application Nucleoside Analogue Example Modification Type Purpose
DNA Labeling 5-ethynyl-2'-deoxyuridine (EdU). numberanalytics.comspringernature.com Base Modification (Alkyne group) Detection of DNA synthesis via click chemistry. springernature.com
DNA Labeling 5-bromo-2'-deoxyuridine (BrdU). nih.govnih.gov Base Modification (Halogen) Immunodetection of replicating DNA. nih.gov
Aptamer Selection 5-position modified dU/dC. pnas.org Base Modification Enhance chemical diversity and binding affinity. pnas.org
Aptamer Selection 2'-Amino or 2'-Fluoro pyrimidines. nih.gov Sugar Modification Increase nuclease resistance and binding affinity. nih.gov

Broader Biological Roles of Nucleoside and Nucleotide Analogues

Nucleoside and nucleotide analogues represent a major class of therapeutic agents, particularly in the fields of virology and oncology. azolifesciences.comwikipedia.orgnumberanalytics.com Their primary mechanism of action is to act as antimetabolites. wikipedia.org Because they are structurally similar to natural nucleosides, they can be taken up by cells and enter metabolic pathways, including phosphorylation and incorporation into nascent DNA and RNA strands. duke.edu

Once incorporated, they disrupt nucleic acid replication through several mechanisms:

Chain Termination: Many analogues lack the 3'-hydroxyl group necessary for phosphodiester bond formation, causing the termination of the growing DNA or RNA chain. wikipedia.orgfiveable.me This is a key mechanism for many antiviral drugs, including the HIV drug Zidovudine (AZT). wikipedia.orgfiveable.me

Enzyme Inhibition: The triphosphate form of these analogues can act as a competitive inhibitor of viral polymerases (like reverse transcriptase in HIV or RNA-dependent RNA polymerase in hepatitis C) or cellular DNA polymerases. wikipedia.orgmdpi.com

Induction of Apoptosis: In cancer therapy, the incorporation of analogues like cladribine (B1669150) and gemcitabine (B846) into DNA leads to DNA damage, cell cycle arrest, and programmed cell death (apoptosis). nih.govnumberanalytics.commdpi.com

This approach is effective because viral polymerases are often less selective than human polymerases, leading to preferential incorporation of the analogue into the viral genome. fiveable.me Similarly, rapidly dividing cancer cells have a high demand for nucleosides for DNA synthesis, making them more susceptible to these antimetabolites than normal, quiescent cells. duke.edu

Table 3: Selected Therapeutic Nucleoside Analogues and Their Primary Application

Analogue Class Primary Application
Zidovudine (AZT) Deoxythymidine Analogue Antiviral (HIV). wikipedia.orgduke.edu
Acyclovir Guanosine Analogue Antiviral (Herpes Simplex Virus). wikipedia.orgfiveable.me
Remdesivir Adenosine Analogue Antiviral (Ebola, Coronavirus). azolifesciences.comwikipedia.org
Gemcitabine Deoxycytidine Analogue Anticancer (e.g., Pancreatic, Lung). numberanalytics.comduke.edu
Cladribine Deoxyadenosine (B7792050) Analogue Anticancer (Leukemia). numberanalytics.comnih.gov
Cytarabine Deoxycytidine Analogue Anticancer (Leukemia). numberanalytics.comnih.gov

Advanced Analytical and Spectroscopic Characterization of 2 Deoxyadenosine 5 Carboxylic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for the purification and analysis of 2'-Deoxyadenosine-5'-carboxylic acid from reaction mixtures and biological matrices. The choice of technique depends on the specific analytical goal, from monitoring reaction progress to quantifying the pure substance.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nucleoside derivatives due to its high resolution and sensitivity. nih.gov Reversed-phase HPLC (RP-HPLC) is most commonly used, where a nonpolar stationary phase is paired with a polar mobile phase.

For this compound, which is more polar than its precursor 2'-deoxyadenosine (B1664071), RP-HPLC allows for effective separation. The synthesis of this compound typically involves the selective oxidation of the primary 5'-hydroxyl group of 2'-deoxyadenosine. HPLC is the ideal tool to monitor the progress of this reaction by tracking the disappearance of the starting material and the appearance of the product peak. The retention time of the carboxylic acid derivative will be shorter than that of the starting alcohol on a typical C18 column due to its increased polarity.

The mobile phase often consists of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the concentration of the organic modifier is increased over time, is typically employed to ensure good separation and peak shape. Detection is commonly achieved using a UV detector, as the adenine (B156593) base has a strong chromophore with a characteristic absorption maximum around 260 nm. nih.govsielc.com

ParameterConditionPurpose
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)Separation based on polarity.
Mobile Phase A Aqueous Buffer (e.g., 20 mM Ammonium Acetate, pH 5.5)Controls pH and ensures analyte ionization state.
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute analytes.
Gradient 5% to 60% B over 30 minutesTo separate the more polar product from the starting material and byproducts.
Flow Rate 1.0 mL/minStandard flow for analytical columns.
Detection UV at 260 nmQuantifies the purine-containing compounds.
Temperature 25-30 °CEnsures reproducible retention times.

This interactive table summarizes a typical HPLC method for analyzing the synthesis of this compound.

Hydrophilic Interaction Chromatography (HILIC) for Nucleoside Analysis

Hydrophilic Interaction Chromatography (HILIC) is an alternative chromatographic mode that is exceptionally well-suited for separating highly polar compounds that are poorly retained by reversed-phase columns. nih.govhelixchrom.com Since this compound is a very polar, hydrophilic molecule, HILIC provides an excellent analytical option.

In HILIC, a polar stationary phase (such as silica (B1680970), amide, or zwitterionic phases) is used with a mobile phase rich in a water-miscible organic solvent, like acetonitrile. researchgate.netsielc.com A thin aqueous layer is formed on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase. More polar analytes are more strongly retained. This technique is particularly useful for separating nucleosides, nucleotides, and organic acids. researchgate.netresearchgate.net

The retention of this compound in HILIC can be controlled by adjusting the mobile phase composition, specifically the water content and the buffer pH and concentration. helixchrom.com Zwitterionic HILIC (ZIC-HILIC) columns are especially effective as they can provide unique selectivity for charged analytes like carboxylic acids. researchgate.net

ParameterConditionRationale
Column ZIC-HILIC (e.g., 2.1 x 150 mm, 3.5 µm)Polar zwitterionic stationary phase for retaining hydrophilic analytes.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 4.5Aqueous component of the mobile phase.
Mobile Phase B AcetonitrileMain organic component for HILIC mode.
Gradient 95% to 60% B over 20 minutesDecreasing organic content elutes analytes.
Flow Rate 0.3 mL/minTypical for smaller internal diameter columns.
Detection UV at 260 nm / Mass Spectrometry (MS)UV for quantification, MS for identification.

This interactive table outlines a representative HILIC method suitable for the analysis of this compound.

Thin-Layer Chromatography (TLC) for Reaction Progress and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitatively monitoring reaction progress and assessing the purity of fractions during purification. libretexts.org In the synthesis of this compound from 2'-deoxyadenosine, TLC can provide a quick visual confirmation of the conversion. researchgate.net

A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica gel 60 F254). The plate is then developed in a chamber containing an appropriate mobile phase, typically a mixture of a polar organic solvent (like ethyl acetate or n-butanol) and a less polar one, sometimes with the addition of acetic acid or ammonia (B1221849) to improve the spot shape of acidic or basic compounds. researchgate.net

The starting material, 2'-deoxyadenosine, will be less polar than the product, this compound. Therefore, on a silica plate, the starting material will travel further up the plate (higher Retention Factor, Rf), while the more polar carboxylic acid product will have a lower Rf value. libretexts.org The spots can be visualized under a UV lamp at 254 nm, where the purine (B94841) ring absorbs light and appears as a dark spot. By comparing the reaction mixture lane to lanes spotted with the starting material and a pure product standard, one can assess the reaction's completion. researchgate.net

Spectroscopic Methods for Structural Elucidation and Conformational Analysis

Spectroscopic methods are essential for confirming the identity and investigating the structural properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the successful synthesis of this compound.

The key structural change is the oxidation of the 5'-CH₂OH group to a carboxylic acid (-COOH). This transformation leads to distinct changes in the NMR spectrum compared to the parent 2'-deoxyadenosine. nih.gov

¹H NMR: The two protons at the 5' position (H5' and H5''), which appear as a multiplet in 2'-deoxyadenosine, will be absent in the product spectrum. The proton at the 4' position (H4'), adjacent to the new carboxylic acid group, will experience a downfield shift due to the electron-withdrawing effect of the carboxyl group. The acidic proton of the carboxyl group itself may be observable as a broad singlet far downfield (typically 10-13 ppm), although it can exchange with deuterium (B1214612) in solvents like D₂O and become invisible. princeton.edu

¹³C NMR: The most definitive evidence comes from the ¹³C NMR spectrum. The carbon of the 5'-CH₂OH group in 2'-deoxyadenosine (typically ~62 ppm) will be replaced by a carboxyl carbon signal in the product, appearing significantly downfield in the 170-185 ppm range. princeton.edu The C4' carbon signal will also shift downfield.

2D NMR: Two-dimensional NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for confirming connectivity. An HMBC spectrum would show a correlation between the H4' proton and the new carboxyl carbon (C5'), providing definitive proof of the structure. princeton.edu

Nucleus2'-Deoxyadenosine (Approx. δ, ppm)This compound (Expected Approx. δ, ppm)Key Observation
¹H (H4') ~4.0~4.5 - 4.8Downfield shift due to adjacent -COOH group.
¹H (H5', H5'') ~3.6 - 3.7AbsentDisappearance of the 5'-protons.
¹H (-COOH) N/A10 - 13 (broad)Appearance of the acidic proton (in non-exchanging solvent).
¹³C (C4') ~88~90 - 92Downfield shift.
¹³C (C5') ~62~170 - 185Appearance of the carboxyl carbon signal, disappearance of the C5' alcohol signal.

This interactive table presents the expected NMR chemical shift changes upon oxidation of 2'-deoxyadenosine to its 5'-carboxylic acid derivative.

Ultraviolet-Visible (UV/Vis) Spectrophotometry for Photochemical Studies

Ultraviolet-Visible (UV/Vis) spectrophotometry is used to study compounds containing chromophores. The adenine moiety in this compound possesses a strong UV chromophore, making this technique useful for quantification and for studying its photochemical properties.

The UV spectrum of this compound is dominated by the adenine base and is very similar to that of 2'-deoxyadenosine, with a primary absorption maximum (λ_max) around 259-260 nm. sielc.com While the modification at the 5'-position of the deoxyribose sugar does not significantly alter the λ_max of the purine base, the molar extinction coefficient can be slightly affected. This technique is routinely used for concentration determination using the Beer-Lambert law.

UV/Vis spectroscopy is also a primary tool for investigating photochemical reactions. The effects of UV radiation on nucleoside modifications can be monitored by observing changes in the absorption spectrum over time. nih.gov For instance, irradiation could potentially lead to photoproducts with different spectral characteristics, and the kinetics of such degradation can be followed spectrophotometrically. acs.org Furthermore, pH-dependent spectral shifts can be analyzed to determine the pKa values of the molecule. mdpi.com

Infrared Multiple Photon Dissociation (IRMPD) Action Spectroscopy for Gas-Phase Conformations

Infrared Multiple Photon Dissociation (IRMPD) action spectroscopy is a powerful technique used to obtain vibrational spectra of gas-phase ions, providing valuable insights into their three-dimensional structures. acs.org This method involves irradiating ions trapped in a mass spectrometer with a tunable infrared laser. When the laser frequency is resonant with a vibrational mode of the ion, it absorbs multiple photons, leading to an increase in internal energy and eventual dissociation. By monitoring the fragmentation of the ion as a function of the infrared wavelength, an action spectrum is generated, which reflects the vibrational characteristics of the molecule. acs.org

For a molecule like this compound, IRMPD would be instrumental in determining its gas-phase conformation. The conformation of nucleosides in the gas phase is influenced by intramolecular hydrogen bonding, which can be elucidated through the positions and intensities of specific vibrational bands.

Expected IRMPD Spectral Features:

The IRMPD spectrum of this compound would be a composite of the vibrational modes of the adenine base, the deoxyribose sugar, and the carboxylic acid group. Key vibrational modes that would be targeted in an IRMPD experiment are detailed in the table below. The presence of the carboxylic acid group introduces characteristic vibrational modes that are distinct from those of natural nucleosides. spectroscopyonline.comorgchemboulder.com The O-H stretch of the carboxylic acid is typically a very broad and intense band in the infrared spectrum, often spanning from 2500 to 3300 cm⁻¹. orgchemboulder.com The C=O stretching vibration of the carboxylic acid group is also a strong and characteristic absorption, typically found in the range of 1700-1760 cm⁻¹. orgchemboulder.com

The precise positions of these bands would be sensitive to the intramolecular hydrogen bonding network. For instance, a hydrogen bond between the carboxylic acid proton and the N3 position of the adenine base would lead to a red-shift (lower frequency) of the O-H stretching vibration. Computational modeling, often performed in conjunction with IRMPD experiments, can help to predict the spectra of different possible conformers and identify the most stable structures in the gas phase. escholarship.org

Table 1: Expected Characteristic IRMPD Vibrational Bands for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Significance for Conformational Analysis
Carboxylic AcidO-H Stretch2500 - 3300 (broad)Position and broadness are highly sensitive to hydrogen bonding.
Carboxylic AcidC=O Stretch1700 - 1760The exact frequency can indicate the presence of dimerization or intramolecular hydrogen bonding.
AdenineN-H Stretches3100 - 3500Can be involved in hydrogen bonding, affecting their position.
DeoxyriboseC-O Stretches1000 - 1300Sensitive to the sugar pucker and glycosidic bond orientation.
Carboxylic AcidO-H Bend1395 - 1440 and 910 - 950Provides additional evidence for the presence of the carboxylic acid group.

This table is illustrative and based on typical frequency ranges for the specified functional groups. Actual experimental values for this compound may vary.

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry is an indispensable tool for the molecular characterization of nucleosides and their derivatives. For this compound, mass spectrometry would be used to determine its molecular weight, elemental composition, and to elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry:

High-resolution mass spectrometry (HRMS), for instance, using techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometry, would be employed to determine the accurate mass of the molecular ion of this compound. This allows for the unambiguous determination of its elemental formula.

Tandem Mass Spectrometry (MS/MS):

Tandem mass spectrometry (MS/MS) is a crucial technique for structural elucidation. In an MS/MS experiment, the molecular ion of interest is isolated and then fragmented, typically through collision-induced dissociation (CID) or IRMPD. The resulting fragment ions provide a wealth of structural information.

For this compound, the fragmentation patterns would be expected to arise from the cleavage of the glycosidic bond, fragmentation of the deoxyribose ring, and fragmentation involving the carboxylic acid group. The primary fragmentation pathways for nucleosides typically involve the cleavage of the N-glycosidic bond, resulting in the formation of a protonated or radical cation of the nucleobase (adenine in this case) and the corresponding sugar moiety. nih.gov

The presence of the 5'-carboxylic acid group would introduce unique fragmentation pathways. For example, a characteristic neutral loss of CO₂ (44 Da) or H₂O (18 Da) from the precursor or fragment ions would be indicative of the carboxylic acid functionality. The table below summarizes the expected key fragment ions in the tandem mass spectrum of this compound.

Table 2: Expected Key Fragment Ions in the Tandem Mass Spectrum of this compound

Fragment IonDescriptionExpected m/z (for [M+H]⁺)Structural Information Provided
[B+H]⁺Protonated adenine base136.06Confirms the identity of the nucleobase.
[M+H - H₂O]⁺Loss of water250.08Can occur from the sugar or carboxylic acid.
[M+H - CO₂]⁺Loss of carbon dioxide224.09Characteristic fragmentation of a carboxylic acid.
[M+H - HCOOH]⁺Loss of formic acid222.07Indicates the presence of the carboxylic acid on the sugar.
[S]⁺Sugar moiety with carboxylic acid133.03Provides information about the sugar portion.

This table is illustrative. The exact m/z values and relative intensities of the fragment ions would depend on the ionization mode and the collision energy used in the MS/MS experiment.

The combination of high-resolution mass spectrometry and tandem mass spectrometry provides a powerful approach for the unambiguous identification and structural characterization of modified nucleosides like this compound, even in complex biological matrices.

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